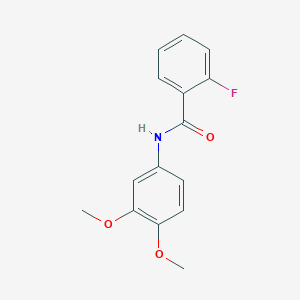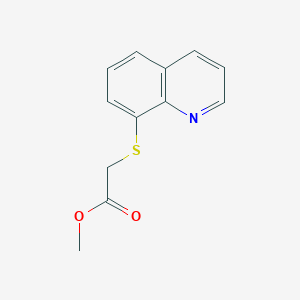![molecular formula C17H22N2O4 B5677363 2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)
2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves stereoselective processes to achieve desired chiral configurations, as seen in the creation of activated cyclopropanes using chiral auxiliaries for high diastereomeric ratios (Kojima, Hiroike, & Ohkata, 2004). Another example includes the use of conformational analysis to design potent opioid kappa agonists, highlighting the role of molecular structure in synthesis outcomes (Costello et al., 1991).
Molecular Structure Analysis
The crystal and molecular structure of related pyrrolidine derivatives have been determined, offering insights into conformational preferences and intermolecular interactions, which are critical for understanding the molecular behavior of complex acetamides (Bandoli et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane and pyrrolidine rings often leverage stereoselectivity for the synthesis of bioactive molecules. A practical synthesis of enantiomerically pure trans-5-oxohexahydropyrrolo[3,2-b]pyrroles highlights the significance of reaction conditions on stereoselectivity, a crucial aspect of medicinal chemistry (Macdonald et al., 1999).
Physical Properties Analysis
The solid-state structure and conformation analysis of related compounds, such as nootropic agents, provide valuable information on their physical properties, including crystallinity and hydrogen bonding patterns, which are vital for drug formulation and stability studies (Bandoli et al., 1985).
Chemical Properties Analysis
The chemical properties of similar acetamide derivatives are influenced by their molecular structure, as seen in the antioxidant activity of 3-pyrroline-2-ones. Their ability to scavenge free radicals has been assessed, suggesting potential therapeutic applications due to their reactivity and stability (Nguyen et al., 2022).
properties
IUPAC Name |
2-[3-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidine-1-carbonyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-8-19(10-17(11,22)13-5-6-13)16(21)12-3-2-4-14(7-12)23-9-15(18)20/h2-4,7,11,13,22H,5-6,8-10H2,1H3,(H2,18,20)/t11-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDWSBVCMFFGY-DIFFPNOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC(=CC=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC(=CC=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide](/img/structure/B5677281.png)
![5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5677283.png)


![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)
![2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)
![4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5677326.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide](/img/structure/B5677337.png)
![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5677348.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(methylthio)ethyl]-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5677369.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5677386.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677399.png)
![[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5677406.png)